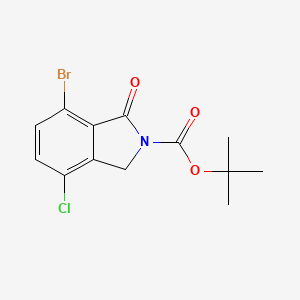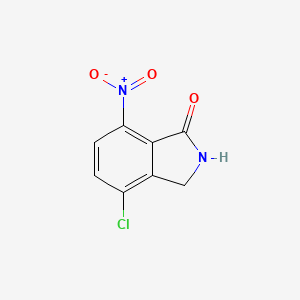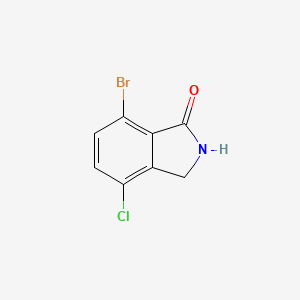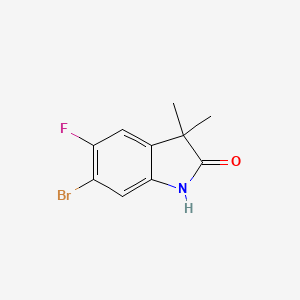
2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-
Overview
Description
2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- typically involves the reaction of 2,5-dibromo-nitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in acetic acid at 120°C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives .
Scientific Research Applications
2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: As an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, altering biological pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another indole derivative with similar bromine substitution.
5-Fluoro-1H-indole-2-carboxylate: A fluorine-substituted indole derivative with different functional groups.
Uniqueness
2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- is unique due to its specific combination of bromine, fluorine, and dimethyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-5-fluoro-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-10(2)5-3-7(12)6(11)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVJEQQZQSKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2NC1=O)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236386 | |
| Record name | 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379313-54-8 | |
| Record name | 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379313-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


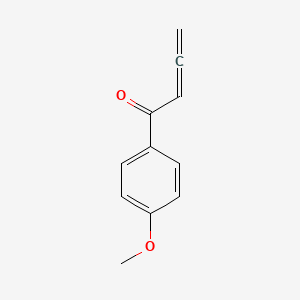
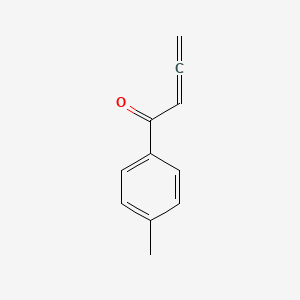
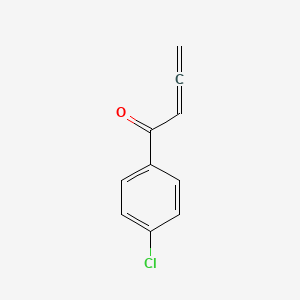
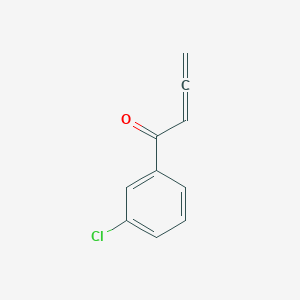
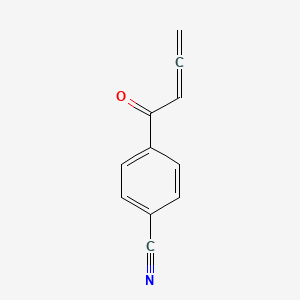
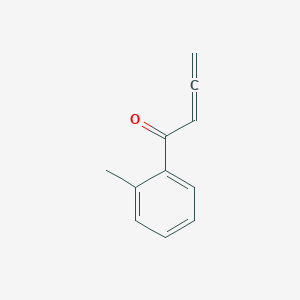
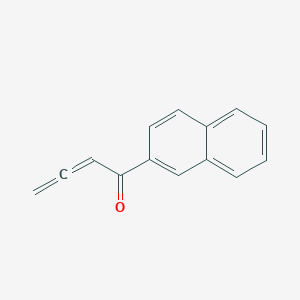
![[(2R,3S,4R,5R)-3,4-diacetyloxy-2-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B8250276.png)
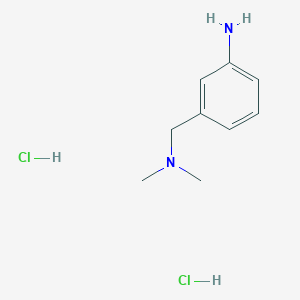
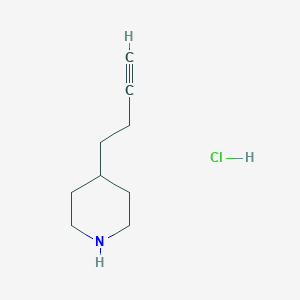
![Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B8250290.png)
